N-(3,5-DIfluoropyridin-4-yl)acetamide chemical properties
N-(3,5-DIfluoropyridin-4-yl)acetamide chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of N-(3,5-Difluoropyridin-4-yl)acetamide
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Fluorinated pyridines, in particular, have emerged as privileged structures in the design of novel therapeutics, from kinase inhibitors to central nervous system agents.[1][4] This guide provides an in-depth technical overview of N-(3,5-difluoropyridin-4-yl)acetamide, a specialized building block.
While direct experimental data for this compound is not extensively documented in public literature, this guide, grounded in established chemical principles and data from close structural analogs, will detail its logical synthesis, predicted physicochemical and spectroscopic properties, and its potential applications. The primary audience for this document—researchers, synthetic chemists, and drug development professionals—will find the following sections provide a robust framework for the synthesis, characterization, and strategic utilization of this valuable intermediate.
Chemical Structure and Physicochemical Properties
N-(3,5-difluoropyridin-4-yl)acetamide incorporates a difluorinated pyridine ring, which imparts unique electronic properties, and an acetamide functional group, which can modulate solubility and serve as a hydrogen bond donor and acceptor.
Caption: Chemical structure of N-(3,5-Difluoropyridin-4-yl)acetamide.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Method |
| CAS Number | Not assigned in major public databases. | - |
| Molecular Formula | C₇H₆F₂N₂O | Calculated |
| Molecular Weight | 172.14 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid. | Analog Comparison |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol). | Analog Comparison[5] |
| Melting Point | Not experimentally determined. For comparison, acetamide melts at 82.3 °C.[6] | - |
| Boiling Point | Not experimentally determined. For comparison, 3,5-difluoropyridine boils at 93-94 °C.[7] | - |
| InChI Key | Predicted: MZYWNSDPIXELNV-UHFFFAOYSA-N | Structure-based |
| SMILES | CC(=O)NC1=C(F)C=NC=C1F | Structure-based |
Synthesis and Purification
The most logical and efficient synthesis of N-(3,5-difluoropyridin-4-yl)acetamide is a two-step process commencing from a suitable polyhalogenated pyridine. This involves the synthesis of the key intermediate, 4-amino-3,5-difluoropyridine, followed by a standard N-acylation.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: N-Acylation of 4-Amino-3,5-difluoropyridine
This protocol describes the conversion of the key amine intermediate to the final acetamide product. The causality for this choice rests on the high efficiency and selectivity of N-acylation reactions on electron-deficient aminopyridines. Acetic anhydride is chosen as a mild and effective acetylating agent.
Materials and Equipment:
-
4-Amino-3,5-difluoropyridine (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Pyridine or Triethylamine (catalytic to 1.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-3,5-difluoropyridine (1.0 eq) and a suitable solvent such as dichloromethane.
-
Addition of Base: Add pyridine or triethylamine to the mixture. This base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(3,5-difluoropyridin-4-yl)acetamide. The purity should be validated by measuring the melting point and confirmed using the spectroscopic methods detailed in Section 3.
Structural Characterization (Predicted)
Unambiguous structural confirmation is critical. The following spectroscopic data are predicted for N-(3,5-difluoropyridin-4-yl)acetamide based on fundamental principles and analysis of similar structures.[5][8][9][10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) and Characteristics | Rationale / Notes |
| ¹H NMR | δ ~8.3-8.5 ppm (s, 2H, H-2/H-6) | Pyridine protons adjacent to nitrogen are deshielded. The two protons are chemically equivalent. |
| (DMSO-d₆) | δ ~9.5-10.5 ppm (s, 1H, NH) | Amide protons are typically broad and appear downfield; exchangeable with D₂O. |
| δ ~2.1-2.2 ppm (s, 3H, CH₃) | Typical chemical shift for an acetamide methyl group.[10] | |
| ¹³C NMR | δ ~168-170 ppm (C=O) | Standard chemical shift for an amide carbonyl carbon.[9][11] |
| (DMSO-d₆) | δ ~150-155 ppm (d, J_CF ≈ 240-260 Hz, C-3/C-5) | Aromatic carbons directly bonded to fluorine show a large one-bond coupling constant (¹J_CF). |
| δ ~135-140 ppm (t, J_CCF ≈ 10-15 Hz, C-2/C-6) | Aromatic carbons adjacent to the C-F bond will appear as a triplet due to two-bond coupling (²J_CCF). | |
| δ ~120-125 ppm (t, J_CCF ≈ 3-5 Hz, C-4) | The carbon bearing the acetamido group will also show coupling to the two fluorine atoms. | |
| δ ~23-25 ppm (CH₃) | Standard chemical shift for an acetamide methyl carbon.[9][11] | |
| IR (KBr) | ~3300-3200 cm⁻¹ (N-H stretch) | Characteristic stretching vibration for a secondary amide. |
| ~1680-1660 cm⁻¹ (C=O stretch, Amide I) | Strong absorption typical for the carbonyl group in a secondary amide. | |
| ~1550-1520 cm⁻¹ (N-H bend, Amide II) | Characteristic bending vibration coupled with C-N stretching. | |
| ~1300-1100 cm⁻¹ (C-F stretch) | Strong absorptions corresponding to the carbon-fluorine bonds. | |
| MS (EI) | m/z 172 (M⁺) | Expected molecular ion peak corresponding to the molecular weight. |
Reactivity and Applications in Medicinal Chemistry
The chemical behavior of N-(3,5-difluoropyridin-4-yl)acetamide is governed by the interplay between the electron-deficient pyridine ring and the acetamide substituent.
-
Ring Electronics: The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen compared to pyridine itself, making it less basic. This deactivation also renders the ring resistant to electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (S_NAr): While the ring is activated towards nucleophilic attack, the positions ortho and para to the fluorine atoms (C-2, C-4, C-6) are the most activated. The presence of the acetamido group at C-4 blocks this position, but further functionalization at C-2 or C-6 via S_NAr could be possible under forcing conditions, potentially after deprotection of the amide.
-
Amide Group Reactivity: The acetamide group can undergo hydrolysis under acidic or basic conditions to regenerate the 4-amino-3,5-difluoropyridine intermediate. The amide nitrogen itself is generally not nucleophilic due to resonance delocalization.
The primary value of this molecule lies in its application as a structural scaffold or building block in drug discovery. The strategic placement of fluorine can lead to enhanced biological activity and improved pharmacokinetic properties.[2][3][13]
Caption: Role as a versatile intermediate in drug synthesis.
Safety and Handling
No specific safety data exists for N-(3,5-difluoropyridin-4-yl)acetamide. The following information is extrapolated from safety data sheets (SDS) of structurally related compounds like N-(3,4-difluorophenyl)acetamide and 3,5-difluoropyridine.[7][14][15] It should be handled with care in a chemical fume hood by trained personnel.
Table 3: GHS Hazard Information (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
| (Single Exposure) |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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